molecular formula C17H20IN3O B4331058 1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B4331058
M. Wt: 409.26 g/mol
InChI Key: YBLGSMPKPYANFS-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one is a synthetic organic compound that features a unique structure combining an indoline moiety with a pyrazole ring

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one typically involves multiple steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one can undergo various chemical reactions:

    Substitution reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the indoline moiety.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.

    Materials science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one depends on its specific application:

    Pharmacological activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Material properties: In materials science, the compound’s structure can influence its physical properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one can be compared with other similar compounds:

    1-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline: This compound has a bromine atom instead of an iodine atom.

    1-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline: This compound has a chlorine atom instead of an iodine atom.

    1-[4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline: This compound has a fluorine atom instead of an iodine atom.

Each of these similar compounds has unique properties that can be exploited for different applications, highlighting the versatility of the this compound scaffold.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20IN3O/c1-12-17(18)13(2)21(19-12)10-5-8-16(22)20-11-9-14-6-3-4-7-15(14)20/h3-4,6-7H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLGSMPKPYANFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)N2CCC3=CC=CC=C32)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
Reactant of Route 2
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
Reactant of Route 4
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
Reactant of Route 5
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one

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